3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
CAS No.: 284493-58-9
Cat. No.: VC2005993
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid - 284493-58-9](/images/structure/VC2005993.png)
Specification
CAS No. | 284493-58-9 |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 344.2 g/mol |
IUPAC Name | 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Standard InChI Key | UTYRIGRZLZNTLR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is a substituted propanoic acid featuring a 3-bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. The compound has a molecular formula of C14H18BrNO4 and a molecular weight of 344.20 g/mol . It belongs to the class of beta-amino acids, specifically beta-phenylalanine derivatives with additional functional group modifications.
The structure contains several key functional groups: a carboxylic acid, a Boc-protected amine, and a bromine-substituted phenyl ring. The bromine at the meta position (3-position) of the phenyl ring serves as a potential site for further functionalization through various cross-coupling reactions, making this compound valuable as a building block in organic synthesis .
Key Identifiers
Parameter | Value |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 344.20 g/mol |
CAS Number | 284493-58-9 |
IUPAC Name | 3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Table 1: Chemical identifiers for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Stereochemistry and Isomeric Forms
The compound contains a stereogenic center at the carbon bearing both the amino and phenyl groups, resulting in two possible stereoisomers: the (R) and (S) enantiomers. Both stereoisomers have been synthesized and characterized, each with their own unique CAS numbers and physical properties .
Stereoisomer Comparison
Parameter | (R)-Isomer | (S)-Isomer |
---|---|---|
CAS Number | 501015-16-3 | 500770-76-3 |
Storage Conditions | 2-8°C, sealed | Room temperature |
Physical Appearance | Solid | Solid |
Optical Rotation | (+) | (-) |
Table 2: Comparison of (R) and (S) stereoisomers of 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
The stereochemistry plays a crucial role in determining the biological activity and potential applications of these compounds. In medicinal chemistry, different stereoisomers often exhibit significantly different binding affinities to biological targets, which can translate to differences in potency and selectivity .
Physical and Chemical Properties
3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is typically a white to off-white solid at room temperature. Its solubility properties are consistent with many Boc-protected amino acids, showing good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform, but limited solubility in water .
Solution Preparation
For research applications, proper solution preparation is essential. The following table provides guidance on preparing stock solutions of various concentrations:
Desired Concentration | Amount of Compound Needed for Various Volumes |
---|---|
1 mg | |
1 mM | 2.9053 mL |
5 mM | 0.5811 mL |
10 mM | 0.2905 mL |
Table 3: Stock solution preparation guidelines for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
To increase solubility, it is recommended to heat the tube to 37°C and then place it in an ultrasonic bath for some time .
Parameter | Classification |
---|---|
GHS Pictogram | Warning |
Hazard Statements | H315 (Causes skin irritation) |
H319 (Causes serious eye irritation) | |
H335 (May cause respiratory irritation) | |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) |
Table 4: GHS hazard classification for 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Applications and Research Significance
Research Applications
3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid serves as an important building block in organic synthesis. The presence of a bromine atom at the meta position of the phenyl ring makes it particularly useful for further functionalization through various cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations .
The compound also has significance in medicinal chemistry research. Beta-amino acids, particularly those with aromatic substituents, have been investigated for their potential in designing peptidomimetics with enhanced stability against enzymatic degradation. The Boc protecting group provides a convenient handle for incorporation into more complex structures through peptide coupling reactions .
Current Research and Future Directions
Current research involving 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid and related compounds spans several areas:
-
Development of novel synthetic methodologies to access these compounds more efficiently and with higher stereoselectivity
-
Incorporation into peptide-based drug candidates to enhance metabolic stability
-
Exploration as building blocks for protein degraders, as indicated by its classification under "Protein Degrader Building Blocks"
-
Investigation of structure-activity relationships to optimize biological activity
Future research directions may include more detailed studies on the biological activities of these compounds, exploration of their potential in targeted drug delivery systems, and development of more diverse analogs with enhanced properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume